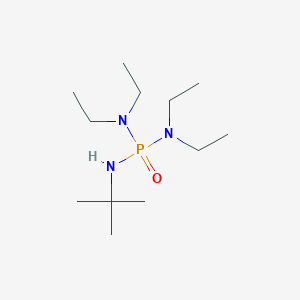
N''-tert-Butyl-N,N,N',N'-tetraethylphosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is an organophosphorus compound characterized by the presence of a tert-butyl group and four ethyl groups attached to a phosphoric triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide typically involves the reaction of tert-butylamine with tetraethylphosphoramide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, where the tert-butylamine displaces one of the ethyl groups on the phosphoramide.
Industrial Production Methods
On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramides.
Applications De Recherche Scientifique
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Explored for its potential therapeutic applications due to its ability to modulate enzyme activity.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: Similar in structure but contains a thiophosphoric core.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl groups but differs in the core structure.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the phosphoric triamide core.
Uniqueness
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is unique due to its specific combination of tert-butyl and ethyl groups attached to a phosphoric triamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
138850-99-4 |
|---|---|
Formule moléculaire |
C12H30N3OP |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
N-[bis(diethylamino)phosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H30N3OP/c1-8-14(9-2)17(16,13-12(5,6)7)15(10-3)11-4/h8-11H2,1-7H3,(H,13,16) |
Clé InChI |
VTZZHSBPRSTPAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(NC(C)(C)C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


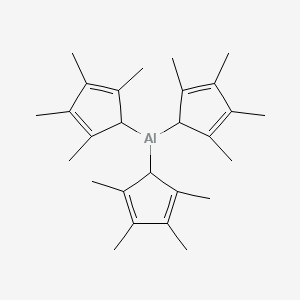

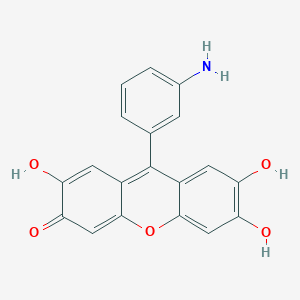
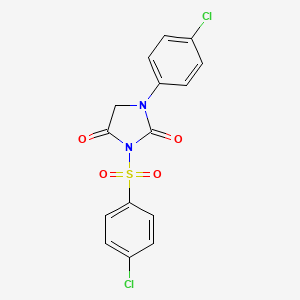

![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)


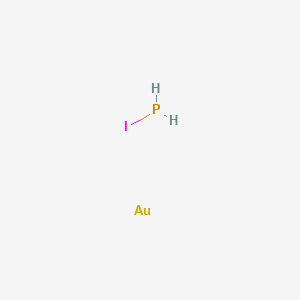

dimethyl-](/img/structure/B14263596.png)
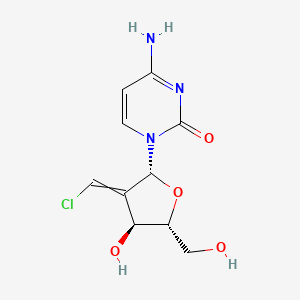
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
